3-Bromo-4-hydroxybenzonitrile

Overview

Description

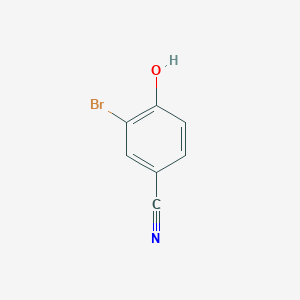

3-Bromo-4-hydroxybenzonitrile (CAS: 2315-86-8) is a halogenated aromatic compound with the molecular formula C₇H₄BrNO (molecular weight: 198.02 g/mol) . It features a hydroxyl group (-OH) at the 4-position, a bromine atom at the 3-position, and a nitrile (-CN) group at the 1-position on the benzene ring. Key properties include:

Preparation Methods

Primary Synthesis Route: Demethylation of 3-Bromo-4-methoxybenzonitrile

The most well-documented method for synthesizing 3-bromo-4-hydroxybenzonitrile involves the dealkylation of its methoxy analog, 3-bromo-4-methoxybenzonitrile. This reaction leverages alkali metal phenoxides to cleave the methyl ether group, yielding the desired phenolic compound.

Reaction Mechanism and Conditions

The demethylation proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the methoxy group. The reaction typically requires high temperatures (200–250°C) and anhydrous conditions. For example, sodium 4-methylphenoxide or sodium phenoxide serves as the dealkylating agent in solvents such as N-methylpyrrolidone (NMP) or chlorobenzene .

Example Procedure (Patent US3567758A):

A mixture of 3-bromo-4-methoxybenzonitrile (2.66 g, 0.02 mol) and anhydrous sodium phenoxide (0.021 mol) is refluxed in NMP (20 mL) for 5 hours. After solvent removal, the residue is dissolved in water, washed with diethyl ether, and acidified with HCl to precipitate the product. The crude solid is recrystallized to yield this compound (1.2 g, 32%) with a melting point of 145–146°C .

Optimization and Variants

-

Choice of Phenoxide: Sodium 4-methylphenoxide increases reaction efficiency due to its steric and electronic effects, achieving yields up to 86.5% for analogous chloro derivatives .

-

Solvent and Temperature: NMP facilitates higher solubility at elevated temperatures (200–250°C), while chlorobenzene enables azeotropic water removal for anhydrous conditions .

-

Scale-Up Considerations: Pilot-scale reactions use potassium 4-methylphenoxide in chlorobenzene, achieving 71% yield for 4-hydroxybenzonitrile derivatives .

Alternative Synthetic Approaches

While demethylation remains the dominant method, alternative pathways are explored in niche contexts:

Hydrolysis of Cyano Precursors

Hydrolysis of 3-bromo-4-aminobenzonitrile under acidic or basic conditions is theoretically plausible but lacks experimental validation in the literature reviewed.

Comparative Analysis of Methods

Key Observations:

-

Sodium phenoxide offers moderate yields but requires longer reaction times.

-

Potassium 4-methylphenoxide enhances yields for structurally similar compounds, suggesting scalability potential for the bromo derivative.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromo-4-hydroxybenzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:

- Bromination Reactions : It can be brominated further to yield more complex brominated derivatives, which are useful in developing agrochemicals and pharmaceuticals .

- Hydroxylamine Derivatives : The compound can react with hydroxylamine hydrochloride under specific conditions to produce oximes, which are valuable in synthetic organic chemistry .

Pharmaceutical Applications

Potential Drug Development

Research indicates that derivatives of this compound exhibit biological activity that may be harnessed for drug development. For example:

- Antimicrobial Activity : Some studies have suggested that compounds derived from this compound possess antimicrobial properties, making them candidates for further investigation as potential antibiotics .

- Anticancer Research : The compound’s derivatives have been explored in cancer research due to their ability to inhibit specific cancer cell lines, indicating a potential role in anticancer therapies .

Material Science

Polymeric Applications

In material science, this compound is used as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Data Table: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydroxylamine Reaction | With hydroxylamine hydrochloride at 90°C | 70 |

| Bromination | With N-Bromosuccinimide at room temperature | 93 |

| Multi-step Synthesis | Formic acid and hydroxylamine hydrochloride | 70 |

Case Studies

-

Synthesis of Hydroxylamine Derivatives

A study demonstrated the conversion of this compound into hydroxylamine derivatives using hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting products showed promising biological activity against various pathogens . -

Development of Antimicrobial Agents

Research conducted on the antimicrobial properties of synthesized derivatives revealed that certain modifications of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibacterial drugs .

Mechanism of Action

The mechanism by which 3-Bromo-4-hydroxybenzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 3-Bromo-4-hydroxybenzonitrile with structurally related brominated hydroxybenzonitriles:

Biological Activity

3-Bromo-4-hydroxybenzonitrile (CAS No. 2315-86-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 198.02 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : 154.0 - 161.0 °C

- Solubility : Soluble in methanol; insoluble in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase, primarily through the activation of p53 pathways, which are crucial for regulating the cell cycle and preventing tumor development .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which play significant roles in drug metabolism and the activation of pro-carcinogens .

- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound may induce oxidative stress within cells, leading to increased ROS levels. This mechanism is often associated with the triggering of apoptotic pathways in cancer cells .

- Interaction with Cellular Signaling Pathways : Studies indicate that this compound may modulate key signaling pathways involved in cell survival and apoptosis, including those related to MAPK and PI3K/Akt pathways .

Study on Antimicrobial Efficacy

A recent peer-reviewed study assessed the antimicrobial properties of various halogenated benzonitriles, including this compound. The results indicated that this compound exhibited low risk to aquatic organisms while effectively inhibiting bacterial growth at concentrations that were non-toxic to human cells .

Anticancer Research

In another study focusing on the anticancer properties, this compound was tested against several cancer cell lines, including breast and colorectal cancer cells. The findings revealed a dose-dependent response where higher concentrations led to significant reductions in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 198.02 g/mol |

| Melting Point | 154.0 - 161.0 °C |

| Solubility | Soluble in methanol |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| CYP Inhibition | CYP1A2 (Yes), CYP3A4 (Yes) |

Q & A

Basic Question: What are the optimized synthetic routes for 3-bromo-4-hydroxybenzonitrile, and how can purity be validated?

Answer:

The alkylation of this compound with alcohols (e.g., 2-bromoethanol) in DMF using K₂CO₃ as a base is a common method, yielding derivatives like 3-bromo-4-(2-hydroxyethoxy)benzonitrile with >80% efficiency . Purity validation typically employs GC (>95.0% purity) and chromatography (e.g., silica gel with Hex:EtOAc = 5:1). Storage at <15°C in dark conditions preserves stability .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy : The compound’s nitrile (C≡N) and hydroxyl (-OH) groups produce distinct absorption bands. Reference IR spectra (gas phase) are available in the NIST database, though molar absorptivity data may require empirical validation .

- Chromatography : Silica gel chromatography (Hex:EtOAc) effectively isolates impurities post-synthesis .

- Crystallography : While no direct data exists for this compound, SHELX programs are widely used for related benzonitrile derivatives to resolve crystal structures .

Advanced Question: How can conflicting spectroscopic data be resolved during structural analysis?

Answer:

Contradictions in data (e.g., unexpected IR peaks or chromatographic retention times) require iterative validation:

Reproducibility Checks : Replicate synthesis and characterization under controlled conditions.

Cross-Technique Correlation : Compare NMR, MS, and XRD (if crystallized) to identify anomalies. For example, unexpected byproducts in alkylation reactions may arise from incomplete purification .

Computational Modeling : Use tools like ChemSpider to predict spectral properties and compare with experimental results .

Reference frameworks for qualitative data contradiction analysis in chemical research are detailed in social science methodologies .

Advanced Question: What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution?

Answer:

The hydroxyl group’s electron-donating effect activates the para position, directing nucleophilic attack (e.g., alkoxy derivatization) to the bromine-bearing carbon. Kinetic studies in DMF show that K₂CO₃ enhances deprotonation of the hydroxyl group, accelerating substitution rates . Competing pathways (e.g., elimination) are minimized by polar aprotic solvents like DMF, which stabilize transition states.

Advanced Question: How can this compound derivatives be leveraged in pharmaceutical intermediate synthesis?

Answer:

- Alkoxy Derivatives : Compounds like 3-bromo-4-(3-hydroxypropoxy)benzonitrile serve as precursors for Suzuki-Miyaura couplings, enabling aryl-boron bond formation for drug scaffolds .

- Structural Analogues : Substitution of bromine with fluorophenyl groups (e.g., 3-fluoro-5-hydroxybenzonitrile) enhances bioavailability in kinase inhibitors .

- Safety Protocols : Derivatives require strict handling (P302+P352 skin exposure guidelines) due to toxicity risks .

Advanced Question: What computational tools predict the physicochemical properties of this compound?

Answer:

- ACD/Labs Percepta : Estimates logP, pKa, and solubility using QSAR models .

- PubChem & ChemSpider : Provide experimental and predicted data (e.g., molar mass: 198.02 g/mol, boiling point: ~235–237°C) .

- Reaxys Registry : Validates synthetic pathways and cross-references spectral libraries (Registry Number: 2207020) .

Properties

IUPAC Name |

3-bromo-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHNOIAOWQFNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177735 | |

| Record name | 3-Bromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-86-8 | |

| Record name | 3-Bromo-4-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.